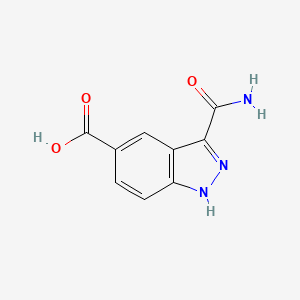
3-Boc-piperidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Boc-piperidinone is an organic compound with the molecular formula C10H17NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The tert-butyl ester group is a common protecting group in organic synthesis, providing stability to the molecule during various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Boc-piperidinone typically involves the reaction of piperidine derivatives with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
3-Boc-piperidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) with catalysts like nickel (Ni) or rhodium (Rh), or using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: H2/Ni, H2/Rh, LiAlH4
Substitution: RLi, RMgX
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
3-Boc-piperidinone has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Boc-piperidinone involves its ability to act as a protecting group in organic synthesis. The tert-butyl ester group provides stability to the molecule, preventing unwanted reactions during synthetic processes. The compound can be selectively deprotected under mild conditions, allowing for the controlled release of the active molecule .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate
- tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
- tert-Butyl 2-oxopiperidine-1-carboxylate
Uniqueness
3-Boc-piperidinone is unique due to its specific structure and reactivity. The presence of the tert-butyl ester group provides stability and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C10H17NO3 |
|---|---|
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
tert-butyl 2-oxopiperidine-3-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)7-5-4-6-11-8(7)12/h7H,4-6H2,1-3H3,(H,11,12) |
Clave InChI |
JDXHOOVUGZTNEH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1CCCNC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzo[f][1,7]naphthyridin-5-amine](/img/structure/B8506451.png)
![1h-Isoindole-5-carboxylic acid,6-[(2-fluoro-4-iodophenyl)amino]-2,3-dihydro-1-oxo-,methyl ester](/img/structure/B8506458.png)

![2-Vinyl-[1,4]dioxane-2-carboxylic acid methyl ester](/img/structure/B8506480.png)


![tert-Butyl (R)-3-(2-acetamidopropan-2-yl)-6-chloro-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B8506496.png)





